2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

Physical Chemistry Material Science Polymer Precursors

This hydroxyl-functionalized homoadamantane ε-lactone is the direct precursor for high-performance (meth)acrylate photoresist monomers used in ArF (193 nm) semiconductor lithography. Its rigid cage structure imparts unmatched etch resistance, thermal stability, and optical transparency—properties unattainable with ring-size analogs (e.g., CAS 92343-46-9) or non-hydroxylated variants (e.g., CAS 21898-84-0). Procure this building block to esterify into specialty monomers (e.g., CAS 348596-87-2) for advanced photoresists, conductive polymers, and optical materials.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B13701520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1C(C(C2)OC3=O)O
InChIInChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2
InChIKeyDVBXJJBQWMKSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / 50 g / 100 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS 860495-02-9): Core Chemical & Sourcing Data


2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one (CAS 860495-02-9) is a tricyclic, heterocyclic ketone and ε-lactone derivative with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol [1]. It is a hydroxylated derivative of the homoadamantane scaffold [2]. This compound is structurally defined by a rigid, cage-like framework and is primarily utilized as a functional intermediate for the synthesis of advanced materials, specifically polymerizable (meth)acrylate monomers [3]. Its commercial availability is typically as a custom synthesis item or research-grade chemical with specified purity levels .

Critical Substitution Risks for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one in Advanced Material Synthesis


Substituting 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one with a generic analog is not feasible without compromising specific material performance. The compound's value proposition is contingent on its precise molecular geometry: a homoadamantane-derived, oxygen-containing ε-lactone ring system with a hydroxyl group at a defined position [1]. This structure is intentionally designed for conversion into polymerizable (meth)acrylate esters that impart high rigidity, thermal stability, and transparency to the resulting polymers [2]. In contrast, alternatives such as 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one (CAS 92343-46-9) or 4-Oxahomoadamantan-5-one (CAS 21898-84-0) possess different ring sizes or lack the critical hydroxyl functionality, leading to polymers with altered physical properties and reduced suitability for high-performance applications like semiconductor photoresists [3].

Quantitative Performance Differentiators for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one: Direct Comparator Analysis


Physical Property Differentiation: Enhanced Density and Predicted Thermal Stability vs. Lower Homolog

The target compound exhibits a significantly higher predicted density compared to its structurally similar lower homolog, 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one [1]. While both compounds feature a hydroxylated lactone on a tricyclic framework, the difference in ring size and molecular architecture results in measurable physical property variations. For polymer applications where high density and a compact molecular volume are advantageous for etching resistance or mechanical properties, this difference is a key procurement discriminator .

Physical Chemistry Material Science Polymer Precursors

Reactivity and Functional Utility: Presence of Hydroxyl Group vs. Parent Lactone for Derivatization

The primary functional differentiation is the presence of the hydroxyl (-OH) group, which is absent in the parent compound, 4-Oxatricyclo[4.3.1.13,8]undecan-5-one (CAS 21898-84-0) [1]. The target compound has one hydrogen bond donor, whereas the comparator has zero [2][3]. This structural feature is crucial for subsequent chemical transformations, specifically esterification to create polymerizable (meth)acrylate monomers [4]. The comparator's lack of this handle precludes its direct use in the same synthetic pathways without additional, often lower-yielding, functionalization steps.

Organic Synthesis Monomer Synthesis Functional Polymers

Commercial Availability and Purity Specification vs. Lower Homolog

Commercial sourcing information indicates a consistent high-purity specification for the target compound. A direct comparison of vendor specifications reveals that the target compound is offered at 98% purity by at least one commercial supplier . This matches the purity specification for a commercially available lower homolog, 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, which is also offered at 98% purity by another supplier . While the purity is comparable, the ability to source the target compound at this high purity level validates its availability for critical applications requiring minimal impurities, which is a key procurement concern.

Procurement Sourcing Quality Control

Validated Application Scenarios for 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one Based on Evidence


Synthesis of Polymerizable Monomers for High-Performance Photoresists

The primary documented industrial application is as a precursor to (meth)acrylate monomers used in photoresist resins for semiconductor manufacturing [1]. The compound's rigid, cage-like structure, when incorporated into a polymer backbone, is known to enhance properties such as etch resistance and transparency to short-wavelength light (e.g., ArF excimer laser at 193 nm) [2]. Procurement for this application is justified by the compound's unique ability to be esterified into a monomer that imparts these desirable characteristics, as detailed in patents from Daicel Chemical Industries .

Building Block for Advanced Functional Materials and Fine Chemicals

Beyond photoresists, the compound serves as a key intermediate for creating a wide range of functional polymers and fine chemicals [1]. This includes applications in conductive polymers for organic electronics, optical materials for fiber optic communications, and specialty coatings [2]. The hydroxyl handle is essential for attaching the homoadamantane core to various polymerizable groups, enabling the design of materials with tailored mechanical, thermal, and optical properties .

Pharmaceutical Intermediate Research

The homoadamantane scaffold is a recognized pharmacophore in medicinal chemistry [1]. 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is listed as a building block for pharmaceutical research, where its rigid and lipophilic core can be used to construct novel drug candidates [2]. The presence of both a ketone and a hydroxyl group offers two distinct chemical handles for further diversification, making it a versatile starting material for the synthesis of compound libraries targeting various biological pathways .

Synthesis of Specialty (Meth)acrylate Esters

The compound is explicitly used to produce its corresponding (meth)acrylic acid ester [1]. This derivative, for example, 5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-1-yl methacrylate (CAS 348596-87-2) [2], is a specialty monomer used in polymer formulations requiring high rigidity, low shrinkage, and excellent thermal stability. Procuring 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one is the most direct and efficient route to obtain this class of high-value monomers, as opposed to complex, multi-step syntheses from simpler starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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